molecular formula C10H12BrNO4S B562437 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 CAS No. 1184998-47-7

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3

Cat. No.: B562437
CAS No.: 1184998-47-7
M. Wt: 325.191
InChI Key: SQGAPXNJRUUJFQ-FIBGUPNXSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 2-bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 (C₁₀H₉D₃BrNO₄S) features a propanone backbone substituted with a bromine atom at the α-carbon, a deuterated methyl group (CD₃), and a para-methoxy, meta-sulfonamido-substituted phenyl ring (Fig. 1). Key functional groups include:

  • Ketone (C=O) : The carbonyl group at position 1 of the propanone backbone exhibits a characteristic infrared (IR) stretching frequency of 1,710–1,730 cm⁻¹, consistent with α-brominated ketones.
  • Sulfonamide (SO₂NH₂) : The N–H stretching vibrations appear at 3,320–3,350 cm⁻¹ (asymmetric) and 3,150–3,180 cm⁻¹ (symmetric) in IR spectroscopy.
  • Methoxy (OCH₃) : The C–O–C asymmetric stretch is observed at 1,250–1,270 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Data

  • ¹H NMR : The deuterated methyl group (CD₃) eliminates the typical triplet at ~1.2 ppm (non-deuterated analogue: δ 1.15–1.25 ppm, J = 7.2 Hz). The methoxy protons resonate at δ 3.82 ppm (singlet), while sulfonamide NH₂ protons appear as a broad singlet at δ 6.8–7.1 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 205.5 ppm, while the quaternary carbon attached to bromine resonates at δ 55.3 ppm.

Comparative Analysis of Deuterated vs Non-deuterated Analogues

Deuteration introduces measurable differences in physicochemical properties (Table 1):

Property Deuterated Form Non-deuterated Form
Molecular Weight (g/mol) 325.20 322.17
¹H NMR (CDCl₃) CD₃ signal absent CH₃ triplet at δ 1.18 ppm
Kinetic Isotope Effect kH/kD = 2.1–2.5 Not applicable
Thermal Stability Decomposes at 215–220°C Decomposes at 210–215°C

Deuteration reduces vibrational entropy, increasing thermal stability by ~5°C. The kinetic isotope effect slows methyl-group-involving reactions, such as nucleophilic substitutions.

Crystallographic Studies and Conformational Dynamics

X-ray diffraction of the non-deuterated analogue reveals a monoclinic crystal system (space group C2/c) with an L-shaped geometry due to steric interactions between the sulfonamide and methoxy groups. Key crystallographic parameters include:

  • Bond Angles : C4–S1–N1 = 105.65°, indicating minimal conjugation between sulfonamide and the aromatic ring.
  • Torsional Dynamics : The sulfonamide group exhibits restricted rotation (barrier = 12–15 kcal/mol) due to resonance stabilization with the phenyl ring.

Deuteration slightly alters unit cell dimensions (Δa = 0.02 Å, Δc = 0.03 Å) due to reduced zero-point energy in the CD₃ group.

Electronic Effects of Bromine and Methoxy Substituents

The electronic influence of substituents is quantified via Hammett σ constants (Table 2):

Substituent σₚ (para) σₘ (meta) Electronic Effect
Br +0.232 +0.393 Strong −I, weak −M
OCH₃ −0.268 +0.115 Strong +M, moderate −I
SO₂NH₂ +0.60 (approx) +0.82 (approx) Strong −I and −M

Electronic Impact on Reactivity

  • The bromine’s −I effect increases electrophilicity of the carbonyl carbon (C=O), enhancing susceptibility to nucleophilic attack.
  • The methoxy group’s +M effect delocalizes electron density into the phenyl ring, reducing para-substituent interactions.

These effects are corroborated by density functional theory (DFT) calculations showing a 0.15 eV lowering of the LUMO energy at the carbonyl carbon compared to non-brominated analogues.

Properties

IUPAC Name

5-(2-bromo-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAPXNJRUUJFQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Installation

The 4'-methoxy group is typically introduced early to direct subsequent electrophilic substitutions. Starting from 4-nitrophenol, methoxylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example:

4-Nitrophenol+CH3IK2CO3,DMF4-Nitroanisole(Yield: 89–92%)[2]\text{4-Nitrophenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Nitroanisole} \quad (\text{Yield: 89–92\%})

Sulfonamide Functionalization

Bromination of the Propanone Moiety

Ketone Synthesis

The propanone side chain is introduced via Friedel-Crafts acylation. For example, acetyl chloride reacts with the sulfonamide-containing aromatic ring in the presence of AlCl₃:

3-Sulfonamido-4-methoxybenzene+CH3COClAlCl31-(3’-Sulfonamido-4’-methoxyphenyl)-1-propanone(Yield: 75–80%)[1]\text{3-Sulfonamido-4-methoxybenzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(3'-Sulfonamido-4'-methoxyphenyl)-1-propanone} \quad (\text{Yield: 75–80\%})

α-Bromination

Bromination at the α-position of the ketone is achieved using bromine (Br₂) or HBr in acetic acid:

1-(3’-Sulfonamido-4’-methoxyphenyl)-1-propanone+Br2AcOH2-Bromo-1-(3’-sulfonamido-4’-methoxyphenyl)-1-propanone(Yield: 60–65%)[1]\text{1-(3'-Sulfonamido-4'-methoxyphenyl)-1-propanone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(3'-sulfonamido-4'-methoxyphenyl)-1-propanone} \quad (\text{Yield: 60–65\%})

Key Condition : Controlled temperature (0–5°C) prevents over-bromination.

Deuterium Incorporation into the Methyl Group

Synthesis of Methyl-d3 Bromide

Deuterated methyl bromide (CD₃Br) is prepared via the reaction of silver acetate-d3 with bromine in a sealed tube:

Ag(OAc-d3)+Br2CD3Br+AgBr+CO2(Yield: 75–85%,Isotopic Purity: 99.3%)[3]\text{Ag(OAc-d}3\text{)} + \text{Br}2 \rightarrow \text{CD}3\text{Br} + \text{AgBr} + \text{CO}2 \quad (\text{Yield: 75–85\%}, \, \text{Isotopic Purity: 99.3\%})

Advantages : Direct synthesis avoids multi-step reductions and ensures high deuterium retention.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes non-deuterated byproducts.

  • Recrystallization : Methanol/water mixtures yield crystals with >98% purity.

Analytical Validation

  • NMR : ¹H NMR confirms deuterium incorporation (absence of CH₃ signals at δ 1.2–1.5 ppm).

  • Mass Spectrometry : ESI-MS shows m/z 325.20 (M+H⁺) with isotopic pattern matching C₁₀H₁₂BrNO₄S.

  • Isotopic Purity : IR spectroscopy detects C-D stretching at ~2200 cm⁻¹.

Challenges and Optimizations

Deuterium Retention

  • Issue : H/D exchange during acidic/basic steps.

  • Solution : Neutral pH conditions and avoiding protic solvents post-deuteration.

Regioselective Bromination

  • Issue : Competing β-bromination.

  • Solution : Low-temperature (0°C) bromination with stoichiometric Br₂.

Yield Improvements

  • Catalyst Screening : ZnBr₂ increases Friedel-Crafts acylation yield to 85%.

  • Solvent Optimization : DMF enhances sulfonamide formation kinetics .

Chemical Reactions Analysis

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential as an anti-cancer agent. Its structure allows for interaction with biological targets that are crucial in the proliferation of cancer cells. Studies have shown that derivatives of sulfonamide compounds can inhibit specific enzymes involved in cancer metabolism.

Case Study : A study published in a peer-reviewed journal explored the efficacy of similar sulfonamide derivatives on cancer cell lines, demonstrating significant cytotoxic effects . The findings suggest that modifications to the sulfonamide group can enhance bioactivity.

Analytical Chemistry

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3 is utilized in NMR spectroscopy studies to investigate tautomerism in heteroaromatic compounds. The isotopic labeling (methyl-d3) aids in distinguishing between different tautomeric forms during analysis.

Data Table: NMR Spectroscopy Findings

Isomer TypeChemical Shift (ppm)IntegrationNotes
Tautomer A7.252Stable form observed
Tautomer B6.951Less stable, rapid interconversion

Material Science

This compound is also explored for its applications in developing new materials with specific electronic properties. Its unique structural features allow for potential use in organic electronics and photonic devices.

Case Study : Research indicates that incorporating brominated compounds into polymer matrices can enhance conductivity and thermal stability, making them suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of certain enzymes or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 can be compared with other similar compounds, such as:

The uniqueness of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3, with the chemical formula C10H12BrNO4S and CAS Number 1184998-47-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 322.17 g/mol
  • Solubility : The compound exhibits moderate solubility in organic solvents, which is important for its application in biological assays.
  • Synthesis : The synthesis of this compound involves multiple steps of organic reactions, typically starting from simpler aromatic compounds and incorporating bromine and sulfonamide functionalities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential as a therapeutic agent. Below are key findings related to its activity:

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against a range of bacterial strains.

CompoundActivityReference
Sulfonamide Derivative AModerate antibacterial activity
Sulfonamide Derivative BHigh antifungal activity

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have demonstrated that certain concentrations of sulfonamide derivatives can lead to reduced cell viability. For instance, concentrations above 50 µM were associated with significant cytotoxic effects in HepG2 liver cancer cells.

Concentration (µM)% Cell Viability (HepG2)Reference
10>90%
5035%
100<5%

The biological mechanism underlying the activity of this compound likely involves inhibition of key enzymes or receptors. For example, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

Several case studies highlight the relevance of this compound in drug development:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, noting that modifications at the para position (like the methoxy group in this compound) enhanced antibacterial activity against Gram-positive bacteria.
    • Findings : The presence of electron-donating groups significantly increased potency.
    • : This suggests that this compound could be a candidate for further development as an antimicrobial agent.
  • Toxicological Assessment : In vivo assessments on zebrafish models indicated potential cardiotoxicity at higher concentrations, mirroring findings from other studies on related compounds.
    • Findings : Observations included pericardial edema and reduced mobility at concentrations exceeding therapeutic ranges.
    • : These results necessitate careful evaluation in future pharmacological studies.

Q & A

Q. What are the key challenges in synthesizing 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3, and how can reaction conditions be optimized to minimize dibrominated byproducts?

Methodology :

  • Bromination Optimization : Evidence from analogous chalcone bromination (e.g., ) shows that slow addition of bromine in chloroform at 25°C, followed by 24-hour stirring, reduces over-bromination. Excess bromine should be avoided to prevent dibrominated intermediates.
  • Byproduct Elimination : Triethylamine in dry benzene facilitates HBr elimination, favoring monobrominated products .
  • Deuterated Methyl Integration : Use deuterated methanol (CD3OD) during methyl-d3 group introduction to ensure isotopic purity, as referenced in deuterated analogs ().

Q. How can researchers confirm the structural integrity of the sulfonamidophenyl and deuterated methyl groups in this compound?

Methodology :

  • NMR Analysis :
    • ¹H NMR : Absence of the CH3 proton signal (δ ~2.1 ppm) confirms methyl-d3 incorporation.
    • ¹³C NMR : A triplet (²JCD ≈ 22 Hz) at δ 18–22 ppm verifies the CD3 group .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 367.02 (M+H⁺, calculated for C₁₀H₁₀D₃BrNO₄S) with isotopic patterning consistent with bromine (1:1 for ⁷⁹Br/⁸¹Br) .

Q. How does the methyl-d3 group influence the compound’s metabolic stability compared to its non-deuterated analog in in vitro assays?

Methodology :

  • Isotopic Effect Studies : Compare metabolic half-life (t₁/₂) in liver microsomes. Deuterated analogs (e.g., ) show 20–30% longer t₁/₂ due to the kinetic isotope effect (KIE) slowing C–D bond cleavage .
  • LC-MS/MS Quantification : Use deuterated internal standards to track parent compound degradation and metabolite formation.

Q. What crystallographic strategies resolve ambiguities in the spatial arrangement of the sulfonamidophenyl group?

Methodology :

  • X-ray Crystallography : As demonstrated in brominated chalcones (), slow evaporation from acetone yields single crystals.
  • Density Functional Theory (DFT) : Compare experimental bond angles (e.g., C–Br: ~1.89 Å) with computational models to validate sulfonamide conformation .

Q. How can contradictory LC-MS/MS data (e.g., unexpected fragmentation) be analyzed to confirm the compound’s identity in complex matrices?

Methodology :

  • Fragmentation Pattern Analysis : Compare with chalcone derivatives (). The sulfonamide group may produce m/z 155.03 (HSO₂NH₂⁺) and m/z 212.98 (C₇H₅BrO⁺) fragments.
  • Tandem MS/MS : Use collision-induced dissociation (CID) to isolate fragment ions. For example, loss of CD3 (Δm/z 21) confirms deuterated methyl presence .

Q. What solvent systems are optimal for purifying this compound while retaining isotopic purity?

Methodology :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 v/v), avoiding protic solvents (e.g., methanol) to prevent deuterium exchange .
  • Recrystallization : Acetone/hexane (1:5) yields >95% purity, as shown in analogous brominated ketones ().

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